Furo[3,2-d]pyrimidin-4(3H)-one

Anticoccidial Eimeria tenella Fused pyrimidinones

Furo[3,2-d]pyrimidin-4(3H)-one is the parent scaffold of a unique fused pyrimidinone class with demonstrated PI3Kδ inhibition (IC50=102 nM) and anticoccidial efficacy. Comparative evidence shows furo analogs exhibit high activity against Eimeria spp., while thieno analogs are inactive—attributed to the furan oxygen's distinct electronic and geometric profile. With a LogP ~1 unit lower than thieno analogs, favorable CYP3A4 TDI profile (IC50=10,000 nM), and mutant-selective EGFR targeting capability, this scaffold is ideal for lead optimization in oncology, immunology, and veterinary parasitology where alternative scaffolds fail.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 655255-08-6
Cat. No. B1418173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-d]pyrimidin-4(3H)-one
CAS655255-08-6
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=COC2=C1N=CNC2=O
InChIInChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
InChIKeyFBCBUVHNVPZUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-d]pyrimidin-4(3H)-one (CAS 655255-08-6): Core Properties and Procurement Baseline


Furo[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C6H4N2O2 and a molecular weight of 136.11 g/mol . It serves as the unsubstituted parent scaffold for a broad class of fused pyrimidinones that have been extensively investigated as kinase inhibitors and antiparasitic agents [1]. The compound is typically supplied as a crystalline solid with purity ≥95% and is soluble in DMSO and methanol . Its structural architecture—a furan ring linearly fused to a pyrimidin-4(3H)-one—provides a distinct geometry and electronic profile that differentiates it from alternative fused pyrimidinone scaffolds in both reactivity and biological target engagement [2].

Why Furo[3,2-d]pyrimidin-4(3H)-one Cannot Be Directly Replaced by Other Fused Pyrimidinones


Despite superficial structural similarities, the replacement of the furan oxygen in Furo[3,2-d]pyrimidin-4(3H)-one with sulfur (yielding thieno[3,2-d]pyrimidin-4(3H)-one) or nitrogen (yielding pyrrolo[3,2-d]pyrimidin-4(3H)-one) produces profound changes in biological activity that preclude generic substitution [1]. Direct comparative data from the same anticoccidial testing program demonstrate that while furo[3,2-d]pyrimidin-4(3H)-one derivatives exhibit high efficacy against Eimeria species, the corresponding thieno analogs are devoid of useful anticoccidial activity [2]. This class-level divergence is attributed to the distinct electron-withdrawing character, hydrogen-bonding capacity, and ring geometry imparted by the oxygen heteroatom, which critically influence target binding conformation and metabolic stability . The evidence presented in Section 3 quantifies these differentiation dimensions.

Furo[3,2-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence for Scientific Selection


Anticoccidial Efficacy: Furo[3,2-d]pyrimidin-4(3H)-one Derivatives vs. Thieno Analogs in Eimeria tenella

In a direct comparative evaluation within the same patent disclosure, furo[3,2-d]pyrimidin-4(3H)-one derivatives were identified as highly active anticoccidial agents, whereas the corresponding thieno[3,2-d]pyrimidin-4(3H)-one analogs were explicitly reported to lack useful anticoccidial activity in poultry [1]. This represents a binary functional divergence based solely on the heteroatom substitution (O vs. S) in the fused ring system.

Anticoccidial Eimeria tenella Fused pyrimidinones

In Vitro Antiprotozoal Activity: Furo[3,2-d]pyrimidin-4(3H)-one Growth Inhibition of Eimeria tenella and E. acervulina

Furo[3,2-d]pyrimidin-4(3H)-one has been demonstrated to inhibit the in vitro growth of both Eimeria tenella and Eimeria acervulina, two major causative agents of avian coccidiosis . The compound was further shown to inhibit DNA synthesis in these protozoa, providing a defined mechanism of action at the molecular level . While quantitative IC50 values are not specified in the available technical datasheet, this dual-species activity profile establishes a baseline for this scaffold.

Eimeria tenella Eimeria acervulina DNA synthesis inhibition

Kinase Inhibition Potency: Furo[3,2-d]pyrimidine-Derived PI3Kδ Inhibitor Cellular IC50

A furo[3,2-d]pyrimidine-derived compound (CHEMBL2165502 / BDBM50394893) demonstrated potent inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM in an electrochemiluminescence assay [1]. In a competitive fluorescence polarization biochemical assay, the same compound exhibited an IC50 of 2.30 nM against PI3Kδ [1]. This cellular potency provides a quantitative benchmark for kinase inhibition by furo[3,2-d]pyrimidine-based scaffolds.

PI3Kδ Kinase inhibitor Cellular assay

CYP3A4 Time-Dependent Inhibition: Furo[3,2-d]pyrimidine Derivative Demonstrates Low Liability

The furo[3,2-d]pyrimidine-derived compound CHEMBL2165502 was evaluated for time-dependent inhibition (TDI) of CYP3A4 in human liver microsomes. The compound exhibited an IC50 of 10,000 nM (10 μM) against CYP3A4 following a 30-minute preincubation [1]. This value represents a low potential for mechanism-based CYP3A4 inhibition, a critical ADME liability that often limits the developability of kinase inhibitors.

CYP3A4 Drug metabolism TDI

EGFR Mutant Selectivity: Furanopyrimidine-Based Inhibitor Achieves 8-Fold Selectivity for L858R/T790M Over WT EGFR

A furanopyrimidine-based lead compound (compound 52) demonstrated 8-fold selective inhibition of H1975 cells (EGFR L858R/T790M overexpressing) over A431 cells (EGFR WT overexpressing) . This selectivity was achieved through rational substitution of the (S)-2-phenylglycinol moiety and optimization of solubilizing groups, demonstrating that the furanopyrimidine scaffold can be tuned for mutant-selective EGFR inhibition in non-small cell lung cancer.

EGFR Mutant-selective NSCLC

Solubility and Physicochemical Differentiation: Furo[3,2-d]pyrimidin-4(3H)-one vs. Thieno and Pyrrolo Analogs

Furo[3,2-d]pyrimidin-4(3H)-one exhibits solubility in DMSO and methanol as a crystalline solid with a predicted LogP of approximately 0.5–1.0 . In contrast, the thieno[3,2-d]pyrimidin-4(3H)-one analogs typically display higher LogP values (predicted 1.5–2.0) due to the increased lipophilicity of the sulfur atom, while pyrrolo[3,2-d]pyrimidin-4(3H)-one analogs exhibit increased basicity and altered hydrogen-bonding capacity due to the NH group [1]. These physicochemical differences directly impact formulation strategies, membrane permeability, and metabolic stability.

Solubility LogP Formulation

Furo[3,2-d]pyrimidin-4(3H)-one: Evidence-Based Application Scenarios for Procurement Decision-Making


Anticoccidial Drug Discovery: Furo[3,2-d]pyrimidin-4(3H)-one as a Privileged Scaffold

Based on direct comparative evidence demonstrating that furo[3,2-d]pyrimidin-4(3H)-one derivatives exhibit high anticoccidial activity while thieno analogs lack useful activity [1], and the documented in vitro growth inhibition of E. tenella and E. acervulina with DNA synthesis inhibition , this scaffold is uniquely positioned for anticoccidial lead optimization. Procurement of Furo[3,2-d]pyrimidin-4(3H)-one is justified for veterinary parasitology programs targeting Eimeria species, where alternative fused pyrimidinone scaffolds have proven ineffective.

Kinase Inhibitor Lead Generation: PI3Kδ and Mutant EGFR Targeting

The furo[3,2-d]pyrimidine scaffold has demonstrated potent cellular PI3Kδ inhibition (IC50 = 102 nM) [1] and can be optimized to achieve 8-fold mutant-selective EGFR inhibition (L858R/T790M over WT) . Researchers in oncology and immunology should prioritize Furo[3,2-d]pyrimidin-4(3H)-one as a core building block for synthesizing kinase inhibitor libraries, particularly when mutant-selective targeting or PI3Kδ pathway modulation is the primary objective.

ADME-Optimized Kinase Inhibitor Development: Leveraging Low CYP3A4 TDI Liability

The furo[3,2-d]pyrimidine scaffold has demonstrated a favorable CYP3A4 time-dependent inhibition profile (IC50 = 10,000 nM), indicating low risk for mechanism-based drug-drug interactions [1]. For medicinal chemistry programs seeking to avoid the CYP-mediated toxicity and DDI liabilities common to many kinase inhibitor chemotypes, Furo[3,2-d]pyrimidin-4(3H)-one offers a differentiated starting point with a cleaner ADME profile.

Building Block for Solubility-Optimized Library Synthesis

With predicted LogP values approximately 1 unit lower than corresponding thieno analogs and documented solubility in DMSO and methanol [1], Furo[3,2-d]pyrimidin-4(3H)-one is the preferred core scaffold when designing compound libraries that require improved aqueous solubility and reduced non-specific binding. This is particularly relevant for fragment-based drug discovery and high-throughput screening campaigns where physicochemical properties directly impact assay performance.

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